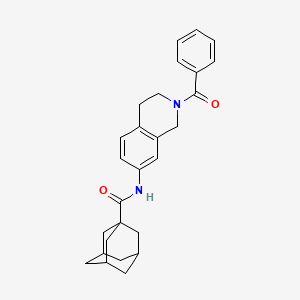

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane carboxamide moiety with a 1,2,3,4-tetrahydroisoquinolin scaffold substituted at the 2-position with a benzoyl group. Adamantane derivatives are known for their lipophilicity and metabolic stability, while tetrahydroisoquinolines are privileged structures in medicinal chemistry, often associated with central nervous system (CNS) activity or enzyme inhibition.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c30-25(22-4-2-1-3-5-22)29-9-8-21-6-7-24(13-23(21)17-29)28-26(31)27-14-18-10-19(15-27)12-20(11-18)16-27/h1-7,13,18-20H,8-12,14-17H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVLFKFKLNWRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic compound derived from the isoquinoline family. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.48 g/mol. The compound features a unique adamantane moiety that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

In vitro studies using neuroblastoma cell lines demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role in protecting against oxidative damage.

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans. Further optimization of the structure may enhance its efficacy against these pathogens.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other isoquinoline derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinoline) | Moderate antimicrobial | Lacks adamantane moiety; lower potency |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective; mild anti-inflammatory | Similar structure but different activity profile |

| N-(2-benzoyl-3-fluoroisoquinoline) | Anticancer | Fluorine substitution enhances activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The benzoyl group in the target compound enhances aromaticity and hydrophobicity compared to the thiophene-2-carbonyl analog, which introduces sulfur-mediated polar interactions .

Molecular Weight :

Pharmacological Implications (Inferred)

- Target Compound: The hybrid adamantane-tetrahydroisoquinolin structure may target enzymes or receptors in the CNS or viral proteins (e.g., influenza M2 proton channels). The benzoyl group could stabilize π-π stacking with aromatic residues in binding pockets.

- 4-Ethoxyphenyl Derivative: Simpler structure suggests broader applications but reduced capacity for complex target engagement compared to tetrahydroisoquinolin-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.